molecular formula C13H9BrClFO B7993223 (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

(3-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

Cat. No.: B7993223
M. Wt: 315.56 g/mol
InChI Key: IQHUYMJGLPNXDY-UHFFFAOYSA-N
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Description

3-Bromo-4’-chloro-3’-fluorobenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzhydrol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-chloro-3’-fluorobenzhydrol typically involves the halogenation of benzhydrol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzhydrol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 3-Bromo-4’-chloro-3’-fluorobenzhydrol may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-chloro-3’-fluorobenzhydrol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, Grignard reagents in ether.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4’-chloro-3’-fluorobenzhydrol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new bioactive compounds.

    Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials, including polymers and coatings. It is also used in the manufacture of electronic components and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-chloro-3’-fluorobenzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorobenzaldehyde: A related compound with similar halogenation but different functional groups.

    3-Bromo-4-chlorobenzotrifluoride: Another halogenated benzene derivative with trifluoromethyl group.

    4-Bromo-3-chlorophenol: A compound with bromine and chlorine substituents on a phenol ring.

Uniqueness

3-Bromo-4’-chloro-3’-fluorobenzhydrol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzhydrol core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3-bromophenyl)-(4-chloro-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHUYMJGLPNXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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